

# In Vivo Therapeutic Potential of Xanthoness from Cratoxylum Species: A Comparative Guide

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## Compound of Interest

Compound Name: 3,8-Dihydroxy-2,4,6-trimethoxyxanthone

Cat. No.: B162145

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Disclaimer: This guide addresses the therapeutic potential of xanthoness, focusing on compounds isolated from the Cratoxylum genus, due to the absence of specific in vivo validation data for **3,8-Dihydroxy-2,4,6-trimethoxyxanthone** in the current scientific literature. The data presented herein pertains to structurally related xanthoness and is intended to provide a comparative perspective on the potential anti-cancer activities within this class of compounds.

## Introduction

Xanthoness are a class of polyphenolic compounds found in a variety of plant species, notably in the genus Cratoxylum. These compounds have garnered significant interest for their diverse pharmacological activities. While in vivo data on **3,8-Dihydroxy-2,4,6-trimethoxyxanthone** is not currently available, studies on other xanthoness isolated from Cratoxylum species, such as cratoxylumxanthone C and a caged-xanthone from Cratoxylum formosum ssp. pruniflorum, have demonstrated promising anti-cancer therapeutic potential in preclinical models. This guide provides a comparative summary of the in vivo validation of these related compounds, their mechanisms of action, and the experimental approaches used to evaluate them.

## Comparative In Vivo Anti-Cancer Activity

The therapeutic potential of xanthoness from Cratoxylum species has been primarily investigated in the context of cancer. The following table summarizes the qualitative in vivo

findings for representative compounds.

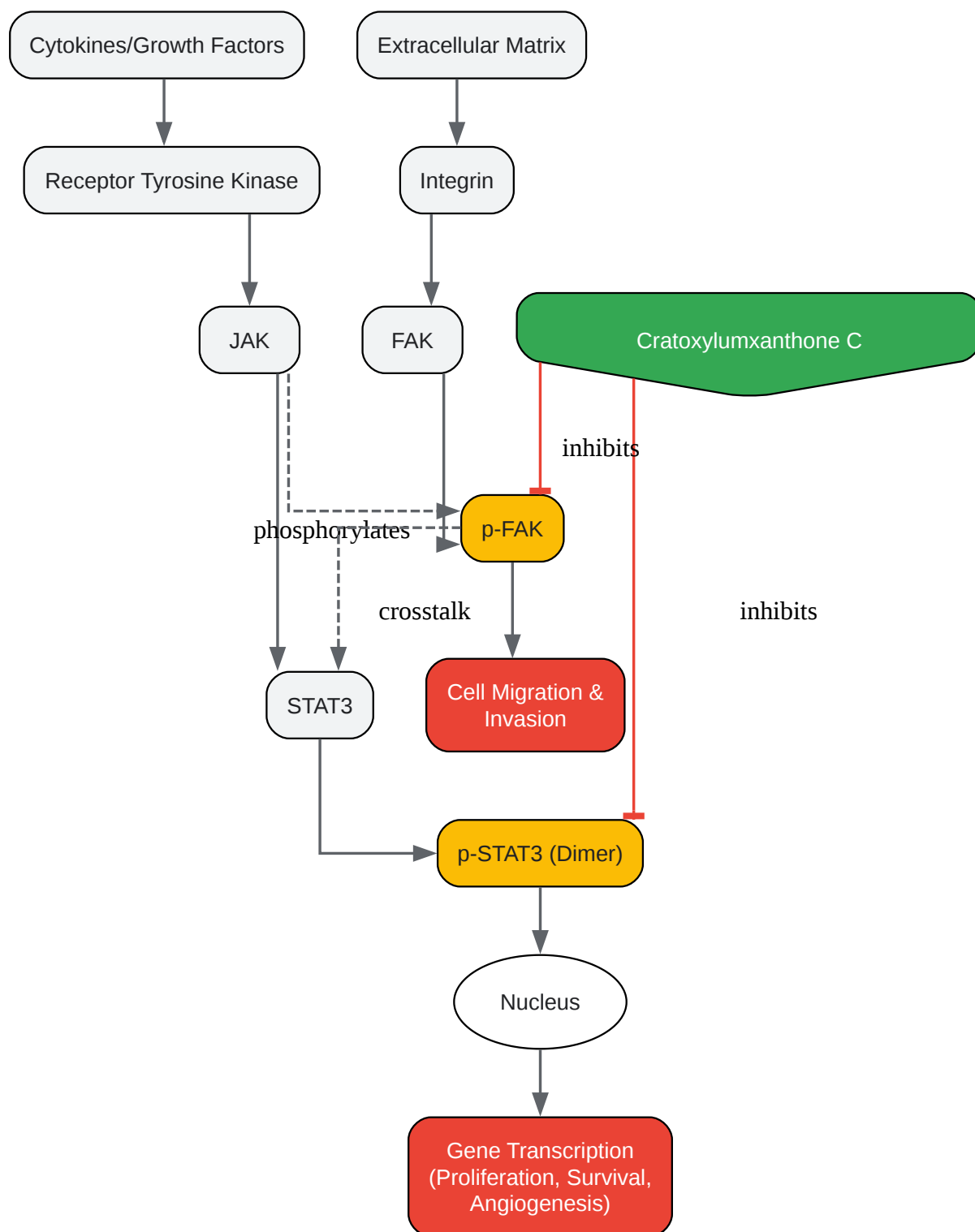
Compound	Therapeutic Area	Model System	Key Findings	Signaling Pathway(s) Implicated
Cratoxylumxanthone C	Lung Cancer	Zebrafish Xenograft	Inhibition of tumor proliferation, metastasis, and angiogenesis.	STAT3 and FAK
Caged-xanthone	Multidrug-Resistant Lung Cancer	Not explicitly stated, but context suggests in vivo relevance.	Diminished cell migration, invasion, and sphere-forming ability.	NF-κB

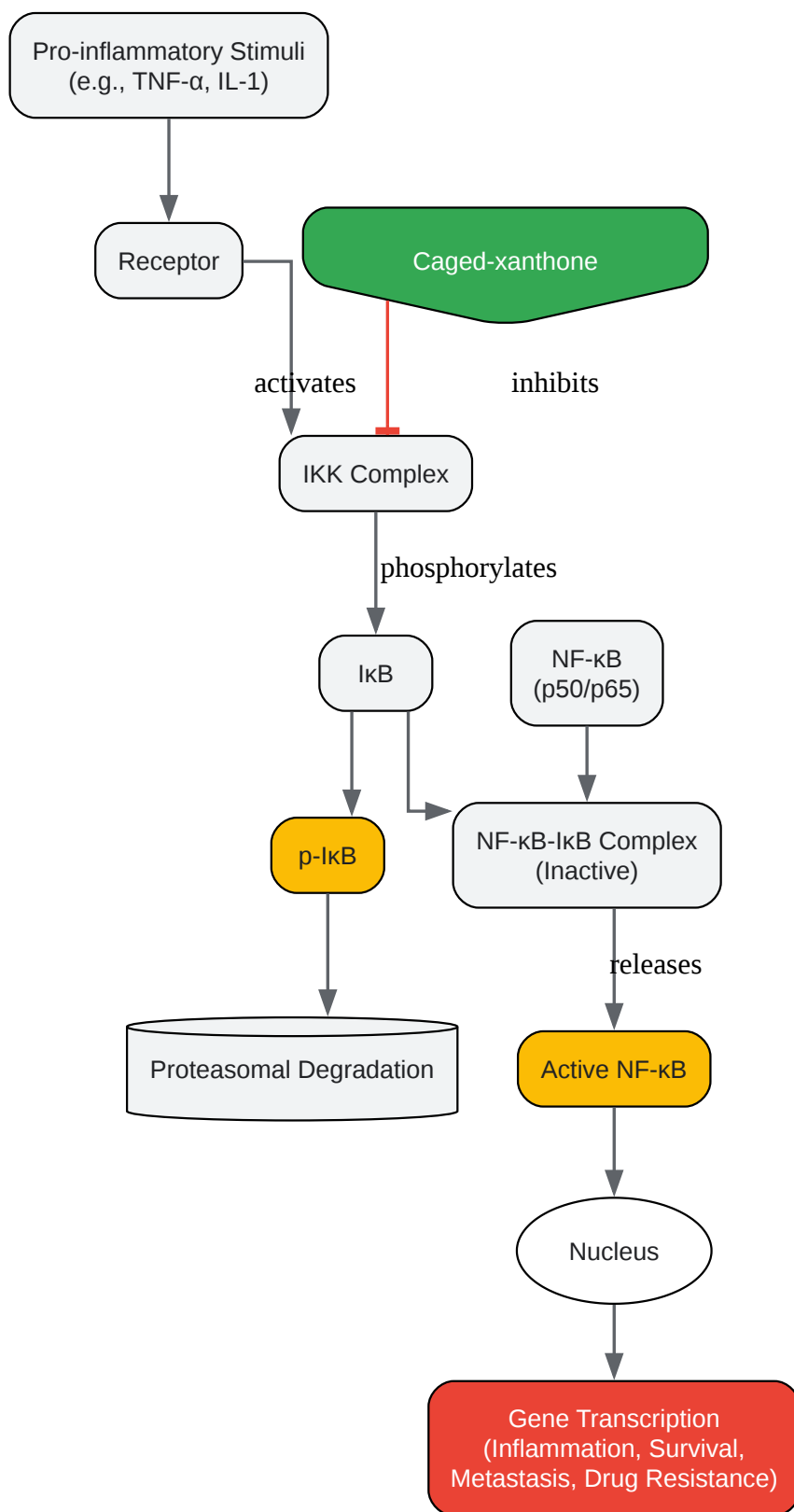
## Signaling Pathways in Cancer Progression

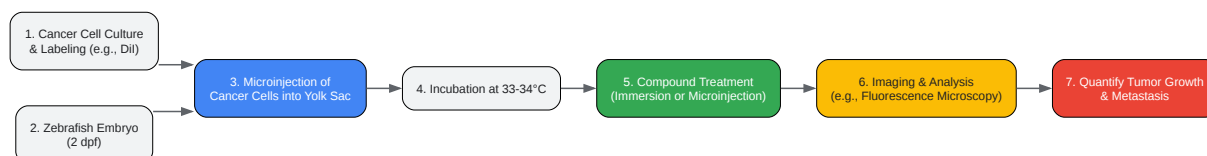
The anti-cancer effects of the evaluated xanthenes are attributed to their modulation of key signaling pathways involved in tumor growth, survival, and metastasis.

### STAT3/FAK Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Focal Adhesion Kinase (FAK) pathways are crucial in cancer cell proliferation, survival, and invasion. Constitutive activation of STAT3 is common in many cancers and is associated with poor prognosis. FAK is a key mediator of cell adhesion and migration. The dual inhibition of these pathways represents a promising anti-cancer strategy.







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